![molecular formula C16H21N3O5 B12552851 2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine CAS No. 188949-29-3](/img/structure/B12552851.png)
2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside that is a key component of RNA. The modification at the 3-position with a 2-hydroxyphenylmethyl group and the reduction at the 2’-position make this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the 2-Hydroxyphenylmethyl Group: The 2-hydroxyphenylmethyl group is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in DNA and RNA synthesis, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine: The parent nucleoside, which is a key component of RNA.
2’-Deoxycytidine: A related compound lacking the 2-hydroxyphenylmethyl group.
3’-Deoxycytidine: Another analog with a different modification.
Uniqueness
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is unique due to the specific modification at the 3-position and the reduction at the 2’-position. These structural changes can confer different biological activities and chemical reactivity compared to other nucleoside analogs.
Propiedades
Número CAS |
188949-29-3 |
|---|---|
Fórmula molecular |
C16H21N3O5 |
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(2-hydroxyphenyl)methyl]-4H-pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O5/c17-14-5-6-18(15-7-12(22)13(9-20)24-15)16(23)19(14)8-10-3-1-2-4-11(10)21/h1-6,12-15,20-22H,7-9,17H2/t12-,13+,14?,15+/m0/s1 |
Clave InChI |
RKWQKGWQHXVZIY-MCBWDKPDSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
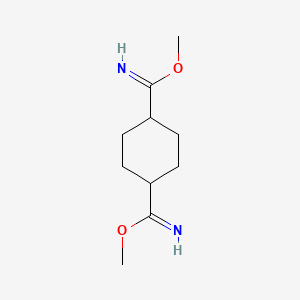

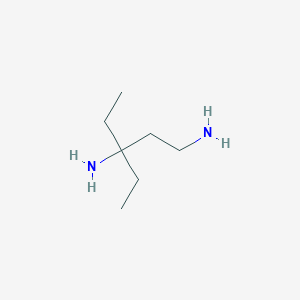
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
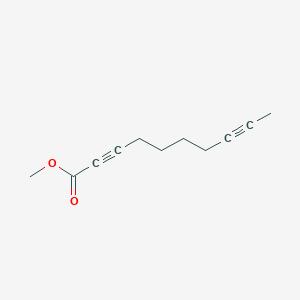

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
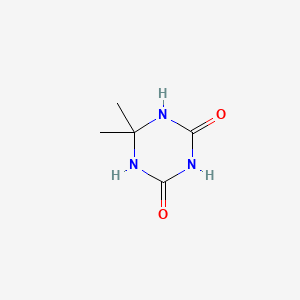
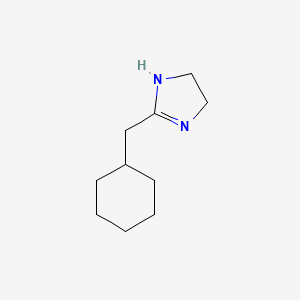

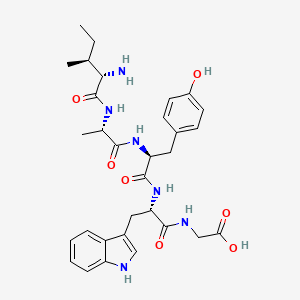
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
